2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride 2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219375-42-3
VCID: VC6959438
InChI: InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H
SMILES: C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl
Molecular Formula: C11H13Cl2N3O2
Molecular Weight: 290.14

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride

CAS No.: 2219375-42-3

Cat. No.: VC6959438

Molecular Formula: C11H13Cl2N3O2

Molecular Weight: 290.14

* For research use only. Not for human or veterinary use.

2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride - 2219375-42-3

CAS No. 2219375-42-3
Molecular Formula C11H13Cl2N3O2
Molecular Weight 290.14
IUPAC Name 2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C11H12ClN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H
Standard InChI Key XOWCDEBZUJOWKM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₁H₁₃Cl₂N₃O₂, with a molecular weight of 290.14 g/mol. Its IUPAC name, 2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride, reflects its three primary structural components:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric replacement potential.

  • 4-Chlorophenoxy Group: A phenyl ring substituted with a chlorine atom at the para position and linked via an ether bond to the oxadiazole.

  • Ethanamine Hydrochloride: A two-carbon aliphatic amine side chain protonated as a hydrochloride salt for improved solubility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2219375-42-3
Molecular FormulaC₁₁H₁₃Cl₂N₃O₂
Molecular Weight290.14 g/mol
SMILESC1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl.Cl
InChI KeyXOWCDEBZUJOWKM-UHFFFAOYSA-N

The SMILES notation illustrates the connectivity: the oxadiazole (C1NO2) is central, bonded to the chlorophenoxy group via a methylene bridge and to the ethanamine side chain. The InChI Key confirms stereochemical uniqueness.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions offer insights:

  • LogP (Octanol-Water Partition Coefficient): Estimated at ~1.18, suggesting moderate lipophilicity suitable for membrane permeability.

  • Topological Polar Surface Area (TPSA): ~55.76 Ų, indicating moderate hydrogen-bonding capacity, which may influence bioavailability.

  • Synthetic Accessibility Score: 2.23 (on a scale where 1 = easy, 10 = complex), reflecting its multi-step synthesis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves three key stages, though exact protocols remain proprietary:

Stage 1: Oxadiazole Ring Formation

  • Precursor Preparation: A nitrile derivative reacts with hydroxylamine to form an amidoxime intermediate.

  • Cyclization: The amidoxime undergoes dehydration-cyclization, typically using carbodiimides or thionyl chloride, to yield the 1,2,4-oxadiazole core.

Stage 3: Amine Salt Formation

  • Protonation: The free base ethanamine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationThionyl chloride, 70–80°COxadiazole ring formation
Etherification4-Chlorophenol, K₂CO₃, DMFChlorophenoxy attachment
Salt FormationHCl in ethanolHydrochloride salt precipitation

Future Research Directions

Empirical Studies

  • In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli).

  • ADMET Profiling: Assess absorption, metabolism, and toxicity using hepatocyte models.

Structural Optimization

  • Halogen Substitution: Replace chlorine with fluorine or bromine to modulate potency.

  • Side Chain Modifications: Introduce methyl or ethyl groups to the ethanamine for enhanced CNS penetration.

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